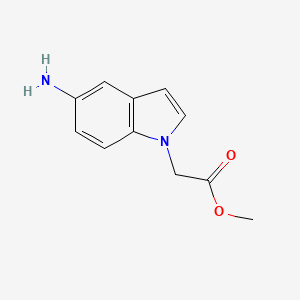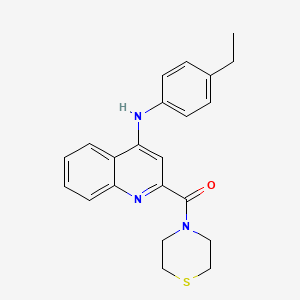![molecular formula C19H16N4O3S B2654006 1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one CAS No. 2097902-78-6](/img/structure/B2654006.png)
1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Binding Assays
- Compounds similar to 1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one have been synthesized for receptor binding assays. For instance, Li Guca (2014) synthesized pyrazolo[1,5-α]pyridine derivatives for in vitro receptor binding assays, revealing their potential as dopamine receptor ligands (Li Guca, 2014).
G Protein-Biased Dopaminergics
- D. Möller et al. (2017) explored the connection of a lipophilic moiety to the arylpiperazine core, leading to high-affinity dopamine receptor partial agonists. They incorporated a pyrazolo[1,5-a]pyridine heterocyclic appendage, demonstrating the design of G protein-biased partial agonists (D. Möller et al., 2017).
Antimicrobial Activity
- N. Patel et al. (2011) synthesized new pyridine derivatives, including structures similar to the compound , and screened them for in vitro antimicrobial activity. These compounds showed variable and modest activity against bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Synthesis of Piperidine Derivatives
- N. V. Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines, extending to benzo analogues of the title compounds (N. V. Shevchuk et al., 2012).
Synthesis and Antimicrobial Studies
- N. Patel and S. N. Agravat (2007) investigated the synthesis of new pyridine derivatives, including structures similar to this compound, for antimicrobial activities (N. Patel, S. N. Agravat, 2007).
Thiazolidinone Derivatives
- Divyesh Patel et al. (2012) synthesized thiazolidinone derivatives, assessing their antimicrobial activity against various bacteria and fungi. These derivatives included pyridin-2-yl-piperazine structures (Divyesh Patel et al., 2012).
Mycobacterium tuberculosis GyrB Inhibitors
- V. U. Jeankumar et al. (2013) synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, aiming at inhibiting Mycobacterium tuberculosis GyrB ATPase and showing promise in combating tuberculosis (V. U. Jeankumar et al., 2013).
Propiedades
IUPAC Name |
1-pyridin-3-yl-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c24-17-13-22(9-10-23(17)15-2-1-7-20-12-15)18(25)14-3-5-16(6-4-14)26-19-21-8-11-27-19/h1-8,11-12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQETNVKPDCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2653930.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2653931.png)
![N-[(5-Chlorofuran-2-yl)methyl]-2-methylpropan-1-amine;hydrochloride](/img/structure/B2653932.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2653933.png)

![N-[(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)methyl]prop-2-enamide](/img/structure/B2653935.png)
![methyl 3-{2-[2-oxo-2-(4-phenoxyanilino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2653936.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)benzenesulfonamide](/img/structure/B2653939.png)
![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653940.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2653943.png)

![methyl[(1R)-1-(pyridin-3-yl)ethyl]amine dihydrochloride](/img/structure/B2653946.png)